BE“GHE Foundational & Exploratory

Check Availability & Pricing

CHF-6550: A Technical Guide to its Chemical
Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CHF-6550

Cat. No.: B15619393

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6550 is a novel inhaled therapeutic agent currently under investigation for the treatment of
respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It is classified
as a "soft" dual pharmacology Muscarinic Antagonist and [32-Adrenergic Agonist (MABA). This
unique profile allows it to act locally in the lungs, offering the potential for enhanced efficacy
and a favorable safety profile by minimizing systemic exposure. This technical guide provides
an in-depth overview of the chemical properties, synthesis, and experimental evaluation of
CHF-6550.

Chemical Properties

CHF-6550 is a diphenyl hydroxyacetic ester derivative. Its key physicochemical properties are
summarized in the table below.
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Property Value Source
IUPAC Name Not publicly available

Molecular Formula C42H46N408 [1]
Molecular Weight 734.84 g/mol [1]

CAS Number 3052116-62-5 [1]
Appearance Not publicly available

Solubility Not publicly available

LogP Not publicly available

pKi (M3 Receptor) 9.3 [1]

pKi (B2 Adrenoceptor) 10.6 [1]

Synthesis

The synthesis of CHF-6550, as a diphenyl hydroxyacetic ester, likely involves a multi-step

process culminating in an esterification reaction. While the specific, detailed protocol for CHF-

6550 is proprietary to Chiesi Farmaceutici, a general synthetic approach for this class of

compounds can be inferred from the chemical literature.

A plausible synthetic route would involve the preparation of a key diphenyl hydroxyacetic acid

intermediate and a second intermediate containing the 2-agonist pharmacophore with a

suitable linker. The final step would be the coupling of these two intermediates via an ester

bond.

A general workflow for the synthesis is as follows:
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A generalized synthetic workflow for MABA compounds like CHF-6550.

Experimental Protocols

The development of CHF-6550 involved a comprehensive suite of in vitro and in vivo assays to
characterize its pharmacological activity, pharmacokinetic profile, and safety.

In Vitro Assays

1. Receptor Binding Assays:

e Objective: To determine the binding affinity of CHF-6550 to human muscarinic M3 receptors

and [32-adrenergic receptors.

+ Methodology: Radioligand competition binding assays are a standard method. This typically
involves incubating cell membranes expressing the receptor of interest with a fixed
concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors or
[BH]-CGP-12177 for 32 receptors) and increasing concentrations of the unlabeled test
compound (CHF-6550). The concentration of the test compound that inhibits 50% of the
specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory

constant (Ki).

2. Functional Assays:
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o Objective: To assess the functional activity of CHF-6550 as a muscarinic antagonist and a
[32-agonist.

» Methodology for Muscarinic Antagonism: A common assay involves measuring the ability of
the compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing
the M3 receptor. For example, the inhibitory effect on carbachol-induced calcium influx would
be measured.

o Methodology for 2-Agonism: The agonist activity is often determined by measuring the
production of cyclic AMP (cCAMP) in cells expressing the (32 receptor. An increase in CAMP
levels upon treatment with CHF-6550 would indicate agonistic activity.

Pharmacokinetic and Metabolism Assays

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method was developed and validated for the accurate determination of CHF-6550 and its main
metabolite in rat plasma and lung homogenate samples. Biological samples were prepared by
a simple protein precipitation method using deuterated internal standards. The analytes were
separated on an HSS T3 analytical column with a 3.2-minute run time. Detection was
performed on a triple-quadrupole tandem mass spectrometer with positive-ion electrospray
ionization by selected-reaction monitoring.[2]

Signaling Pathways

CHF-6550 exerts its therapeutic effect by simultaneously modulating two distinct signaling
pathways in airway smooth muscle cells.

e Muscarinic M3 Receptor Antagonism: Acetylcholine, a neurotransmitter, binds to M3
muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. These
receptors are coupled to Gq proteins. Activation of this pathway leads to the activation of
phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to
smooth muscle contraction. By acting as an antagonist, CHF-6550 blocks the binding of
acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing
bronchoconstriction.
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e [2-Adrenergic Receptor Agonism: The [32-adrenergic receptors are coupled to Gs proteins.
When an agonist like CHF-6550 binds to these receptors, it activates adenylyl cyclase, which
catalyzes the conversion of ATP to cyclic AMP (CAMP). Increased intracellular cAMP levels
lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various
downstream targets, resulting in the sequestration of intracellular calcium and the relaxation
of airway smooth muscle, leading to bronchodilation.

The dual action of CHF-6550 provides a synergistic effect, offering a more potent and
sustained bronchodilation compared to single-target therapies.
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Dual signaling pathway of CHF-6550 in airway smooth muscle cells.
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Experimental Workflow for MABA Drug Discovery

The discovery and development of a MABA candidate like CHF-6550 follows a structured and
multi-stage workflow, from initial concept to preclinical evaluation.

Discovery Phase
Target Identification & Validation
(M3R and B2AR)

l

Lead Generation
(Design of dual-pharmacology molecules)

:

Hit-to-Lead Optimization
(SAR studies, improve potency & selectivity)

Preclinical IDevelopment
In Vitro Profiling
(Binding & functional assays, ADME)

'

In Vivo Efficacy Models
(e.g., bronchoprotection in animal models)

l

Pharmacokinetics & Toxicology
(Safety assessment)

Y

Candidate Selection
(e.g., CHF-6550)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/product/b15619393?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A typical experimental workflow for the discovery of a MABA drug candidate.

Conclusion

CHF-6550 is a promising MABA candidate with a well-defined dual mechanism of action that
addresses the underlying pathophysiology of obstructive airway diseases. Its "soft" drug
properties are designed to maximize local efficacy in the lungs while minimizing systemic side
effects. The comprehensive preclinical evaluation, encompassing detailed chemical
characterization, targeted synthesis, and a battery of in vitro and in vivo studies, provides a
strong foundation for its further clinical development as a novel treatment for COPD and other
respiratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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